BenchChemオンラインストアへようこそ!

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

medicinal chemistry structure-activity relationship scaffold design

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a heterocyclic small molecule (C₁₄H₁₂N₂O₂S, MW 272.32 g/mol) that combines a benzothiophene-2-carboxamide scaffold with a 5-methyl-1,2-oxazol-4-ylmethyl substituent via a carboxamide linker. The compound belongs to the benzothiophene-2-carboxamide chemotype, a privileged scaffold with demonstrated relevance in COX-2 inhibition, Plasmodium falciparum enoyl-ACP reductase (PfENR) inhibition, STING pathway modulation, and opioid receptor agonism, depending on substitution pattern.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32
CAS No. 2034245-56-0
Cat. No. B2464904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide
CAS2034245-56-0
Molecular FormulaC14H12N2O2S
Molecular Weight272.32
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)C2=CC3=CC=CC=C3S2
InChIInChI=1S/C14H12N2O2S/c1-9-11(8-16-18-9)7-15-14(17)13-6-10-4-2-3-5-12(10)19-13/h2-6,8H,7H2,1H3,(H,15,17)
InChIKeyHYNLAQTZIWNZAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-Methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide (CAS 2034245-56-0): Core Identity for Procurement Specification


N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a heterocyclic small molecule (C₁₄H₁₂N₂O₂S, MW 272.32 g/mol) that combines a benzothiophene-2-carboxamide scaffold with a 5-methyl-1,2-oxazol-4-ylmethyl substituent via a carboxamide linker [1]. The compound belongs to the benzothiophene-2-carboxamide chemotype, a privileged scaffold with demonstrated relevance in COX-2 inhibition, Plasmodium falciparum enoyl-ACP reductase (PfENR) inhibition, STING pathway modulation, and opioid receptor agonism, depending on substitution pattern [2][3]. Its physicochemical profile—XLogP3-AA of 2.9, topological polar surface area (TPSA) of 83.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors—places it within favorable oral drug-like space as defined by Lipinski and Veber rules [1]. This specific substitution pattern (isoxazol-4-ylmethyl rather than isoxazol-3-yl or other regioisomers) introduces a methylene spacer that differentiates its conformational and recognition properties from regioisomeric analogs, making unambiguous structural identity critical for reproducible research outcomes [1].

Why N-[(5-Methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide Cannot Be Replaced by Generic Analogs


In benzothiophene-2-carboxamide chemotypes, the position and nature of the heterocyclic substituent exert a decisive influence on biological target engagement, selectivity, and physicochemical behavior. The specific 5-methylisoxazol-4-ylmethyl substitution pattern of this compound introduces a methylene spacer between the carboxamide nitrogen and the isoxazole ring, which alters the dihedral angle, hydrogen-bonding geometry, and conformational ensemble compared to regioisomeric isoxazol-3-yl or isoxazol-5-yl analogs lacking this spacer [1]. Within the broader class, even minor structural perturbations—such as reduction of the benzothiophene core to a tetrahydrobenzothiophene or introduction of a 3-chloro substituent—can invert selectivity between COX-1 and COX-2 isoforms, shift antimalarial potency by an order of magnitude, or alter metabolic stability profiles [2][3]. Consequently, substituting this compound with a regioisomer or core-modified analog without confirmatory head-to-head testing introduces uncontrolled variables that may invalidate SAR interpretations, compromise assay reproducibility, or mislead lead optimization campaigns.

Quantitative Differentiation Evidence for N-[(5-Methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide


Regioisomeric Linkage Architecture: 4-ylmethyl Spacer Versus Direct 3-yl Attachment

This compound features a methylene (–CH₂–) spacer linking the carboxamide nitrogen to the 4-position of the 5-methylisoxazole ring, generating an N-[(5-methyl-1,2-oxazol-4-yl)methyl] architecture. The closest regioisomeric comparator, N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide (CID 17407540), lacks this spacer and attaches the isoxazole directly at its 3-position to the carboxamide nitrogen. This spacer increases the rotatable bond count from 2 (direct attachment) to 3 (methylene-bridged), expands the accessible conformational space, and reorients the hydrogen-bonding vectors of the carboxamide NH and isoxazole N/O atoms relative to the benzothiophene plane [1]. In isoxazole-carboxamide COX inhibitor series, analogous regioisomeric shifts in attachment position have been shown to alter COX-2 IC₅₀ values by 5- to 50-fold, with selectivity indices (COX-2/COX-1) varying from <1 to >6 depending on linker architecture [2].

medicinal chemistry structure-activity relationship scaffold design

Benzothiophene Core Aromaticity: Fully Unsaturated Versus Tetrahydro Core in Binding Flatness

The target compound retains a fully aromatic benzo[b]thiophene-2-carboxamide core (planar, 10 π-electron system). The comparator N-(isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide (CAS 717870-77-4) features a saturated tetrahydrobenzothiophene core that eliminates aromaticity in the six-membered ring, adopting a half-chair conformation. In the benzothiophene-2-carboxamide antimalarial SAR elucidated by Pieroni et al. (2017), the aromatic benzothiophene core was essential for PfENR inhibition; saturation of the benzo ring reduced potency below the assay threshold (>10-fold loss) in multiple analogs [1]. Similarly, in the STING-agonistic benzothiophene-2-carboxamide series, the planar aromatic core was required for π-cation interactions with the STING CDN-binding domain [2].

molecular recognition π-stacking drug design

Absence of 3-Position Halogen: Differentiated Metabolic and Reactivity Profile Versus 3-Chloro Analogs

The target compound is unsubstituted at the benzothiophene 3-position. The comparator 3-chloro-6-methyl-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide introduces both a 3-chloro substituent and a 6-methyl group on the benzothiophene core. In benzo[b]thiophene-2-carboxamide urotensin-II receptor antagonist series, the absence of a 3-substituent was associated with reduced CYP inhibition liability: compound 7f (3-unsubstituted) displayed a CYP inhibition IC₅₀ shift of <2-fold versus >10-fold for 3-substituted analogs, translating to a cleaner drug-drug interaction profile . The 3-unsubstituted core also avoids potential for glutathione conjugation at the 3-position, a metabolic soft spot identified in halogenated benzothiophenes . The 3-unsubstituted scaffold additionally provides a synthetically accessible vector for late-stage diversification (e.g., halogenation, cross-coupling) that is precluded in 3-substituted analogs [1].

metabolic stability CYP inhibition lead optimization

Physicochemical Property Profile: Lipophilicity–Polarity Balance Differentiated from Close Analogs

The target compound's computed XLogP3-AA of 2.9 and TPSA of 83.4 Ų position it within the central oral drug-like space (Lipinski Rule of Five compliant: MW 272.32 < 500, logP < 5, HBD = 1 < 5, HBA = 4 < 10; Veber-compliant: rotatable bonds = 3 < 10, TPSA < 140 Ų) [1]. Compared to the 3-chloro-6-methyl analog (predicted XLogP ≈ 3.6–3.9, TPSA ≈ 67–71 Ų), the target compound is approximately 0.7–1.0 log units less lipophilic, predicting higher aqueous solubility and lower non-specific protein binding [1]. Compared to the tetrahydrobenzothiophene analog (XLogP ≈ 2.0–2.3), the target compound is approximately 0.6–0.9 log units more lipophilic, predicting better membrane permeability [1]. This intermediate lipophilicity may offer a balanced permeability–solubility profile advantageous for both biochemical assay compatibility and cellular target engagement [2].

drug-likeness ADME prediction compound quality

Optimal Application Scenarios for N-[(5-Methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide Based on Differentiated Evidence


Scaffold for COX-2/PfENR Dual-Target SAR Exploration

The benzothiophene-2-carboxamide scaffold is established in the patent literature as a privileged template for dual COX-2 and PfENR inhibition [1]. The target compound, with its 3-unsubstituted benzothiophene core and 4-ylmethyl isoxazole substituent, provides a synthetically tractable starting point for iterative SAR campaigns. Its intermediate lipophilicity (XLogP = 2.9) and TPSA of 83.4 Ų predict favorable solubility for biochemical COX inhibition assays (typical assay DMSO concentrations ≤1%) while retaining sufficient permeability for cell-based PfENR assays [2]. The unsubstituted 3-position allows late-stage halogenation or cross-coupling to probe steric and electronic effects without requiring de novo scaffold synthesis [1].

Regioisomeric Probe for Isoxazole Positioning Effects in Target Engagement

The 4-ylmethyl isoxazole attachment via a methylene spacer is structurally distinct from the more common 3-yl and 5-yl isoxazole regioisomers found in commercial screening libraries [2]. This compound can serve as a regioisomeric probe to interrogate whether the isoxazole ring orientation and methylene spacer contribute to binding affinity or selectivity in target-based assays. In isoxazole-carboxamide COX inhibitor series, regioisomeric shifts have produced COX-2 selectivity indices ranging from <1 to >6 [3], demonstrating that even subtle positional changes can dramatically alter pharmacological profiles.

Fragment-Evolved Lead in STING Pathway or Opioid Receptor Programs

Benzo[b]thiophene-2-carboxamide derivatives have demonstrated STING-agonistic activity (compounds 12d and 12e) and opioid receptor agonism with reduced constipation liability [3][4]. The target compound's molecular weight (272.32 Da) and physicochemical profile are consistent with fragment-like or early lead-like properties (MW < 300, clogP < 3). Its fully aromatic benzothiophene core supports π-stacking interactions observed in STING agonist binding modes [3], while the 4-ylmethyl isoxazole appendage provides a vector for growing into accessory pockets. The compound's 3-unsubstituted core avoids the CYP inhibition liabilities associated with 3-substituted analogs in the urotensin-II series [4].

Physicochemical Benchmark Compound for Benzothiophene-Carboxamide Library Design

With MW = 272.32, XLogP = 2.9, TPSA = 83.4 Ų, HBD = 1, and HBA = 4, this compound sits near the centroid of oral drug-like chemical space and can serve as a reference standard for library quality assessment [2]. Its computed properties are fully Rule-of-Five and Veber-compliant, making it suitable as a positive control for high-throughput screening plate quality metrics (e.g., confirming consistent liquid handling by LC-MS quantification). Compared to the more lipophilic 3-chloro-6-methyl analog (ΔXLogP ≈ 0.7–1.0), the target compound is less prone to non-specific aggregation and non-specific protein binding, reducing false-positive rates in biochemical assays [2].

Quote Request

Request a Quote for N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.